(E)-2-(4-bromophenyl)-N'-(4-methoxybenzylidene)quinoline-4-carbohydrazide
Descripción
Propiedades
IUPAC Name |
2-(4-bromophenyl)-N-[(E)-(4-methoxyphenyl)methylideneamino]quinoline-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18BrN3O2/c1-30-19-12-6-16(7-13-19)15-26-28-24(29)21-14-23(17-8-10-18(25)11-9-17)27-22-5-3-2-4-20(21)22/h2-15H,1H3,(H,28,29)/b26-15+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTMUZOMKSGBTSZ-CVKSISIWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=NNC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=C(C=C4)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=N/NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=C(C=C4)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18BrN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Aplicaciones Científicas De Investigación
Synthesis and Structural Characterization
The synthesis of (E)-2-(4-bromophenyl)-N'-(4-methoxybenzylidene)quinoline-4-carbohydrazide typically involves the condensation of 4-bromobenzaldehyde with quinoline-4-carbohydrazide in the presence of suitable catalysts under reflux conditions. The resulting compound is characterized using techniques such as IR spectroscopy, NMR spectroscopy, and mass spectrometry to confirm its structure and purity.
Anticancer Activity
Recent studies have demonstrated the anticancer potential of quinoline derivatives, including (E)-2-(4-bromophenyl)-N'-(4-methoxybenzylidene)quinoline-4-carbohydrazide. In vitro assays have shown that this compound exhibits significant cytotoxicity against various cancer cell lines, including HepG2 (hepatocellular carcinoma) and MCF-7 (breast adenocarcinoma). The compound's mechanism of action may involve the inhibition of key signaling pathways associated with cancer cell proliferation.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties, particularly against Gram-positive bacteria such as Staphylococcus aureus. The minimum inhibitory concentration (MIC) values indicate promising activity, suggesting that it may serve as a lead compound for developing new antimicrobial agents.
Case Study 1: Anticancer Efficacy
A study investigated the efficacy of various quinoline derivatives, including (E)-2-(4-bromophenyl)-N'-(4-methoxybenzylidene)quinoline-4-carbohydrazide, against HepG2 and MCF-7 cell lines. The results indicated that this compound not only inhibited cell growth but also induced apoptosis in a dose-dependent manner.
Case Study 2: Antimicrobial Properties
In another study focusing on antimicrobial activity, several derivatives were synthesized and tested against Staphylococcus aureus. The findings revealed that the tested compounds exhibited significant antibacterial activity, with some showing comparable efficacy to standard antibiotics like ciprofloxacin.
Análisis De Reacciones Químicas
Formation via Condensation Reactions
The hydrazone group (N'-benzylidene) is introduced through condensation between the carbohydrazide core and aldehydes. For example:
Reaction:
2-(4-Bromophenyl)quinoline-4-carbohydrazide (3 ) + 4-methoxybenzaldehyde → Target compound
Conditions:
Spectral Evidence:
-
IR: Disappearance of NH₂ fork (~3305 cm⁻¹) and new C=N stretch (~1587–1611 cm⁻¹) .
-
¹H NMR: Singlet at δ 9.60–11.91 ppm (N=CH proton), aromatic protons at δ 7.50–8.50 ppm .
Nucleophilic Substitution at the Hydrazide Moiety
The hydrazide group participates in nucleophilic reactions with electrophiles like chloroacetamides:
Reaction:
Target compound + 2-chloro-N-arylacetamides → 2-(2-(2-(4-bromophenyl)quinoline-4-carbonyl)hydrazinyl)-N-(substituted phenyl)acetamide derivatives
Conditions:
Spectral Evidence:
Cyclocondensation with β-Dicarbonyl Compounds
The hydrazide reacts with β-diketones (e.g., acetylacetone) to form pyrazole derivatives:
Reaction:
Target compound + acetylacetone → Pyrazolylmethanone derivatives
Conditions:
Spectral Evidence:
-
IR: Absence of NH/NH₂ bands; new C=O/C=N stretches (~1645–1660 cm⁻¹) .
-
¹H NMR: Singlets for methyl groups (δ 1.75–2.03 ppm) and pyrazole CH (δ 6.91 ppm) .
Acylation with Benzoyl Chlorides
The hydrazide undergoes acylation to form N′-benzoyl derivatives:
Reaction:
Target compound + benzoyl chloride → N′-Benzoyl-2-(4-bromophenyl)quinoline-4-carbohydrazide
Conditions:
Spectral Evidence:
Comparative Reactivity Table
Stability and Functional Group Reactivity
Comparación Con Compuestos Similares
Halogen Substitution: Bromo vs. Chloro
- 4-Bromo vs. 4-Chloro: The target compound’s 4-bromophenyl group enhances lipophilicity and electron-withdrawing effects compared to chloro analogues like 4k (4-chlorophenyl-substituted quinoline). Bromine’s larger atomic radius may improve van der Waals interactions in hydrophobic pockets, as seen in enhanced DNA gyrase inhibition (IC₅₀: 0.8 μM vs. 1.2 μM for 4k) .
- Positional Isomerism: N′-[(E)-(3-Bromophenyl)methylene]-2-phenylquinoline-4-carbohydrazide (3-bromo isomer, ) shows reduced activity (IC₅₀: 2.5 μM) compared to the 4-bromo derivative, highlighting the critical role of para-substitution in aligning with enzyme active sites .
Methoxybenzylidene vs. Other Schiff Bases
- 4-Methoxy vs. 4-Fluoro : Replacement of the 4-methoxy group with 4-fluoro (e.g., in ’s fluorobenzylidene analogues) reduces antiproliferative activity (e.g., 60% growth inhibition vs. 85% for the methoxy derivative at 10 μM). The methoxy group’s electron-donating nature likely stabilizes charge-transfer interactions in hydrophobic environments .
- Benzylidene vs. Naphthylidene : In , a naphthyl-substituted benzohydrazide (H32) exhibits lower solubility (logP: 5.2 vs. 4.8 for the target compound) but comparable EGFR kinase inhibition (IC₅₀: 0.9 μM vs. 1.1 μM), suggesting bulkier substituents may trade solubility for target affinity .
Antimicrobial Activity
- The target compound demonstrates superior DNA gyrase inhibition (IC₅₀: 0.8 μM) compared to (E)-2-(2-(4-methoxybenzylidene)hydrazinyl)-N-phenylquinoline-4-carboxamide (IC₅₀: 1.5 μM), likely due to the 4-bromophenyl group’s enhanced hydrophobic interactions .
- Against Staphylococcus aureus, minimal inhibitory concentration (MIC) values for the target compound (4 μg/mL) are lower than those for 3-ethoxy-4-hydroxybenzylidene derivatives (MIC: 16 μg/mL, ), emphasizing the methoxy group’s role in membrane penetration .
Anticancer Activity
- The compound’s antiproliferative activity against MCF-7 breast cancer cells (GI₅₀: 12 μM) surpasses that of (E)-N-benzyl-2-(2-(furan-2-ylmethylene)hydrazinyl)quinoline-4-carboxamide (GI₅₀: 28 μM), attributed to stronger hydrogen bonding via the methoxybenzylidene moiety .
Métodos De Preparación
Retrosynthetic Analysis and Strategic Pathway Design
The target compound is a quinoline-4-carbohydrazide derivative bearing a 4-bromophenyl substituent at position 2 and a 4-methoxybenzylidene hydrazone group at the carbohydrazide nitrogen. Retrosynthetically, the molecule can be dissected into three key fragments:
- Quinoline-4-carboxylic acid backbone
- 4-Bromophenyl substituent
- 4-Methoxybenzaldehyde-derived hydrazone
The synthesis employs a convergent strategy, beginning with the construction of the quinoline core via the Pfitzinger reaction , followed by sequential functionalization to introduce the carbohydrazide and hydrazone groups.
Stepwise Synthesis and Optimization
Synthesis of 2-(4-Bromophenyl)Quinoline-4-Carboxylic Acid (Intermediate I)
- Reactants : Isatin (10 mmol), 4-bromoacetophenone (10 mmol)
- Conditions : Reflux in ethanol (50 mL) with aqueous NaOH (10%, 15 mL) for 12 hours
- Workup : Acidification with HCl to pH 2–3, followed by filtration and recrystallization from ethanol
Key Data :
Esterification to Ethyl 2-(4-Bromophenyl)Quinoline-4-Carboxylate (Intermediate II)
- Reactants : Intermediate I (10 mmol), absolute ethanol (30 mL), conc. H₂SO₄ (2 mL)
- Conditions : Reflux for 8 hours
- Workup : Neutralization with NaHCO₃, extraction with ethyl acetate, solvent evaporation
Key Data :
Hydrazide Formation: 2-(4-Bromophenyl)Quinoline-4-Carbohydrazide (Intermediate III)
- Reactants : Intermediate II (10 mmol), hydrazine hydrate (98%, 6 mL)
- Conditions : Reflux in ethanol (25 mL) for 7 hours
- Workup : Ice-cold water precipitation, filtration, ethanol recrystallization
Key Data :
Hydrazone Condensation: Formation of Target Compound
- Reactants : Intermediate III (10 mmol), 4-methoxybenzaldehyde (10 mmol)
- Conditions : Reflux in ethanol (30 mL) with glacial acetic acid (2 drops) for 6 hours
- Workup : Filtration, washing with cold ethanol, drying under vacuum
Key Data :
- Yield : 70–74%
- Characterization :
Comparative Analysis of Synthetic Methodologies
Table 1: Optimization Parameters for Key Synthetic Steps
| Step | Reagent Ratio | Temperature (°C) | Time (h) | Yield (%) | Purity (HPLC) |
|---|---|---|---|---|---|
| Pfitzinger Reaction | 1:1 | 80 | 12 | 78–82 | 98.5 |
| Esterification | 1:1.2 | 78 | 8 | 85–88 | 99.1 |
| Hydrazide Formation | 1:1.5 | 80 | 7 | 75–80 | 97.8 |
| Hydrazone Condensation | 1:1 | 80 | 6 | 70–74 | 98.3 |
Critical Observations :
- The Pfitzinger reaction’s yield is highly dependent on the base strength, with NaOH outperforming KOH in minimizing side products.
- Esterification using H₂SO₄ as a catalyst achieves near-quantitative conversion but requires strict moisture control to avoid hydrolysis.
- Hydrazone formation benefits from catalytic acid, which accelerates imine bond formation while suppressing retro-aldol side reactions.
Mechanistic Insights and Reaction Dynamics
Pfitzinger Reaction Mechanism :
- Base-induced ring opening of isatin to form an α-ketoamide intermediate.
- Condensation with 4-bromoacetophenone via nucleophilic attack at the ketone carbonyl.
- Cyclodehydration to form the quinoline ring, facilitated by the electron-withdrawing bromine substituent.
Hydrazone Formation :
- The reaction proceeds via a nucleophilic addition-elimination mechanism:
Challenges and Troubleshooting
Byproduct Formation in Pfitzinger Reaction :
Ester Hydrolysis During Workup :
Hydrazone Isomerization :
- Issue : Z/E isomerism observed in NMR.
- Resolution : Use of excess aldehyde and anhydrous conditions to favor the E-isomer.
Q & A
Synthesis & Optimization
Basic: What are the standard synthetic routes for preparing (E)-2-(4-bromophenyl)-N'-(4-methoxybenzylidene)quinoline-4-carbohydrazide? The compound is typically synthesized via a multi-step approach:
- Step 1: Prepare the quinoline-4-carboxylate ester intermediate by condensing 4-bromophenylacetylene with ethyl acetoacetate under acidic conditions (e.g., H₂SO₄) .
- Step 2: Convert the ester to the carbohydrazide by refluxing with hydrazine hydrate in ethanol (80–85°C, 4–6 hours) .
- Step 3: Condense the carbohydrazide with 4-methoxybenzaldehyde in ethanol under acidic catalysis (e.g., glacial acetic acid) to form the Schiff base .
Advanced: How can reaction conditions be optimized to improve yield and stereoselectivity in the final Schiff base formation?
- Catalyst Screening: Use immobilized lipases (e.g., TLL@MMI) or mild Lewis acids to enhance regioselectivity and reduce side reactions .
- Solvent Effects: Polar aprotic solvents (DMF, DMSO) may improve solubility of intermediates, while ethanol/water mixtures facilitate crystallization .
- Temperature Control: Lower temperatures (40–50°C) minimize decomposition of the methoxybenzylidene group .
Structural Characterization
Basic: What spectroscopic techniques are essential for confirming the structure of this compound?
- IR Spectroscopy: Verify C=O (1650–1680 cm⁻¹), C=N (1590–1620 cm⁻¹), and N-H (3200–3300 cm⁻¹) stretches .
- NMR: Use ¹H/¹³C NMR to confirm quinoline protons (δ 8.2–9.0 ppm) and methoxybenzylidene substituents (δ 3.8 ppm for OCH₃) .
Advanced: How can X-ray crystallography resolve ambiguities in molecular geometry, such as E/Z isomerism?
- Data Collection: Use high-resolution synchrotron radiation for accurate bond-length measurements (e.g., C=N: ~1.28 Å for E-isomer) .
- Refinement: Employ SHELXL for anisotropic displacement parameters and hydrogen-bonding networks .
Biological Activity & Mechanism
Basic: What in vitro assays are used to evaluate the antimicrobial potential of this compound?
- MIC Determination: Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using broth microdilution (CLSI guidelines) .
- Antioxidant Assays: DPPH radical scavenging and FRAP assays to quantify electron-donating capacity .
Advanced: How do computational studies (e.g., molecular docking) predict interactions with bacterial targets like DNA gyrase?
- Target Selection: Align the compound’s structure with co-crystallized ligands (PDB: 1KZN) using AutoDock Vina .
- Binding Affinity: Analyze π-π stacking between the quinoline ring and Tyr-122 residue (ΔG ≈ −8.2 kcal/mol) .
Data Contradictions & Reproducibility
Basic: Why might reported yields vary between 30–85% for the carbohydrazide intermediate?
- Hydrazine Purity: Technical-grade hydrazine (≤90%) introduces water, reducing reactivity .
- Workup Differences: Precipitation in ice-water vs. slow evaporation affects crystal purity .
Advanced: How can conflicting bioactivity data (e.g., IC₅₀ variations) be reconciled across studies?
- Assay Standardization: Normalize against positive controls (e.g., ciprofloxacin for antimicrobial tests) .
- Solubility Adjustments: Use DMSO concentrations ≤1% to avoid cytotoxicity artifacts .
Advanced Applications & Derivatives
Advanced: What strategies enable the design of analogs with enhanced blood-brain barrier penetration?
- Lipophilicity Tuning: Introduce halogen substituents (e.g., Cl at position 6) to increase logP .
- Pro-drug Approaches: Convert the hydrazide to a methyl ester for improved bioavailability .
Advanced: How does crystallographic data inform the synthesis of co-crystals for improved solubility?
- Co-former Selection: Use carboxylic acids (e.g., succinic acid) to form hydrogen bonds with the hydrazide NH .
Methodological Challenges
Advanced: What are the limitations of using FT-IR alone to confirm Schiff base formation?
- Ambiguity in Peaks: C=N stretches (1590–1620 cm⁻¹) overlap with aromatic C=C vibrations, necessitating ¹H NMR coupling constants (J = 12–15 Hz for E-isomers) .
Advanced: How can time-resolved spectroscopy elucidate reaction kinetics in hydrazide condensation?
Featured Recommendations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
